3-(N-ethyl-2,2,2-trifluoroacetamido)-2-methylpropanoic acid
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Overview
Description
3-(N-ethyl-2,2,2-trifluoroacetamido)-2-methylpropanoic acid is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a trifluoroacetamido group, which imparts distinct reactivity and stability to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-ethyl-2,2,2-trifluoroacetamido)-2-methylpropanoic acid typically involves the reaction of ethyl 3-(N-ethyl-2,2,2-trifluoroacetamido)propanoate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
3-(N-ethyl-2,2,2-trifluoroacetamido)-2-methylpropanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroacetamido group can undergo nucleophilic substitution reactions with various nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(N-ethyl-2,2,2-trifluoroacetamido)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(N-ethyl-2,2,2-trifluoroacetamido)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetamido group plays a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. This interaction can lead to various biochemical effects, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(N-ethyl-2,2,2-trifluoroacetamido)propanoate
- 3-(N-ethyl-2,2,2-trifluoroacetamido)propanoic acid
- 2-(N-ethyl-2,2,2-trifluoroacetamido)propanoic acid
Uniqueness
3-(N-ethyl-2,2,2-trifluoroacetamido)-2-methylpropanoic acid stands out due to its specific structural features, such as the presence of the trifluoroacetamido group and the methylpropanoic acid backbone. These features confer unique reactivity and stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H12F3NO3 |
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Molecular Weight |
227.18 g/mol |
IUPAC Name |
3-[ethyl-(2,2,2-trifluoroacetyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C8H12F3NO3/c1-3-12(4-5(2)6(13)14)7(15)8(9,10)11/h5H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
XPHYHSIGINDJDS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(C)C(=O)O)C(=O)C(F)(F)F |
Origin of Product |
United States |
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